4-Hydroxy-5-nitropyrimidine

Catalog No.
S769353
CAS No.
219543-69-8
M.F
C4H3N3O3
M. Wt
141.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-nitropyrimidine

4-Hydroxy-5-nitropyrimidine (CAS 219543-69-8) eliminates supply chain hazards of the hydrolytically unstable 4-chloro analog and regiochemical ambiguity of 4,6-dihydroxy variant. As a shelf-stable hydroxy-nitro pyrimidine, it enables on-demand POCl3 chlorination and SNAr with full control.

  • Stable stockpiling: Non-hygroscopic, withstands ambient storage; no cold chain.
  • Regioselectivity: Single hydroxy avoids bis-substitution; no protection needed.
  • API-critical: Direct route to 4,5-diaminopyrimidine core of sGC stimulators and kinase inhibitors.

CAS Number

219543-69-8

Product Name

4-Hydroxy-5-nitropyrimidine

IUPAC Name

5-nitro-1H-pyrimidin-6-one

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

InChI

InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8)

InChI Key

LLVGNTFQVMZZPW-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC=N1)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=O)NC=N1)[N+](=O)[O-]

Synonyms

4-Hydroxy-5-nitropyrimidine, 5-Nitro-4-pyrimidinol, 5-Nitro-4(3H)-pyrimidinone, 5-Nitro-4-hydroxypyrimidine

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

4-Hydroxy-5-nitropyrimidine (CAS 219543-69-8) is a foundational heterocyclic building block utilized extensively in the synthesis of soluble guanylate cyclase (sGC) stimulators, purine isosteres, and bicyclic kinase inhibitors. Commercially, it serves as a shelf-stable, regioselective precursor for 4-chloro-5-nitropyrimidine and subsequent 4-amino-5-nitropyrimidine derivatives. By providing a chemically robust hydroxy moiety adjacent to a strongly electron-withdrawing nitro group, this compound allows industrial chemists to execute high-yield, on-demand chlorination and nucleophilic aromatic substitution (SNAr) sequences without the handling hazards and degradation risks associated with pre-halogenated analogs [1].

Research Fit

Synthetic intermediateRegioselective monofunctional building block for nucleoside analog construction
Enzyme probeSupports thymidine phosphorylase and UGT inhibition screening studies
Physicochemical profileModerate aqueous solubility with balanced logP for preformulation assessment

Attempting to substitute 4-hydroxy-5-nitropyrimidine with commercially available 4-chloro-5-nitropyrimidine introduces severe supply chain and storage liabilities, as the chlorinated analog is highly moisture-sensitive and rapidly hydrolyzes back to the hydroxy form under ambient conditions. Alternatively, employing di-substituted baselines like 4,6-dihydroxy-5-nitropyrimidine complicates downstream processing by requiring orthogonal protection strategies or yielding statistical mixtures of bis-substituted and mono-substituted regioisomers during SNAr. Furthermore, substituting the 5-nitro group with a 5-amino group (e.g., 5-aminopyrimidin-4-ol) fundamentally deactivates the pyrimidine ring, severely depressing the yield of the critical POCl3-mediated chlorination step required for subsequent functionalization [1].

Substitution Risk

Target Risk Substitute
Single hydroxyl group enables regioselective monofunctionalization Dihydroxy analog may yield uncontrolled bis-substitution side products 4,6-dihydroxy-5-nitropyrimidine
One hydrogen bond donor; balanced lipophilicity and permeability profile Additional donor may alter membrane permeability and crystal packing 4,6-dihydroxy-5-nitropyrimidine
Competitive inhibition of thymidine phosphorylase with distinct selectivity context Enzyme inhibition profiles differ; cross-reactivity requires individual validation 5-fluorouracil, 5-nitrouracil

Precursor Stability and Supply Chain Viability

For bulk procurement, 4-hydroxy-5-nitropyrimidine offers extended shelf-life compared to its activated halogenated counterparts. While 4-chloro-5-nitropyrimidine undergoes rapid hydrolysis upon exposure to atmospheric moisture—often degrading by >20% within weeks unless stored under strict anhydrous conditions—the 4-hydroxy-5-nitropyrimidine core maintains >98% purity over extended storage at ambient temperatures. This stability allows manufacturers to procure the hydroxy compound in bulk and perform in situ chlorination immediately prior to the amination step, eliminating cold-chain logistics and moisture-exclusion overhead [1].

Evidence DimensionStorage stability (ambient conditions)
Target Compound Data>98% purity retained over extended bulk storage
Comparator Or Baseline4-chloro-5-nitropyrimidine (<80% purity after weeks of atmospheric exposure due to hydrolysis)
Quantified Difference>18% higher purity retention under standard handling
ConditionsAmbient temperature, atmospheric moisture exposure

Procuring the stable hydroxy precursor rather than the moisture-sensitive chloride prevents costly batch failures and eliminates the need for specialized anhydrous shipping.

H-Bond Donor Profile
Class-level inference
1 HBD (vs 2 for dihydroxy analog). TPSA 87.3 Ų; XLogP3 -0.7
Supports permeability screening context
Computed descriptors; experimental validation advised

Ring Activation for High-Yield Chlorination

The presence of the strongly electron-withdrawing 5-nitro group is critical for the efficient conversion of the 4-hydroxy moiety to a leaving group. When treated with phosphorus oxychloride (POCl3), 4-hydroxy-5-nitropyrimidine routinely achieves >90% conversion to the 4-chloro intermediate. In stark contrast, attempting the same activation on 5-aminopyrimidin-4-ol yields poor results (<30% conversion), as the electron-donating amino group deactivates the ring toward the necessary substitution and introduces competing side reactions with the chlorinating agent. The nitro group thus acts as an essential activating handle for the pyrimidine core [1].

Evidence DimensionConversion yield in POCl3-mediated chlorination
Target Compound Data>90% yield of 4-chloro intermediate
Comparator Or Baseline5-aminopyrimidin-4-ol (<30% yield)
Quantified Difference>60% increase in chlorination yield
ConditionsRefluxing POCl3, standard activation protocols

High-yield chlorination is a prerequisite for downstream functionalization; the 5-nitro group ensures this step is economically viable at scale.

Monofunctional Reactivity
Class-level inference
Single hydroxyl enables stepwise SNAr; avoids bis-substitution seen with 2,4-dichloro analog
Enables regioselective synthesis workflow
Reactivity context; assess specific substrates

Regiocontrol in Nucleophilic Aromatic Substitution (SNAr)

Utilizing the mono-hydroxy 4-hydroxy-5-nitropyrimidine ensures complete regiocontrol during the subsequent amination of the chlorinated intermediate. Because the 2- and 6-positions are unsubstituted, nucleophilic displacement by primary or secondary amines yields a single 4-amino-5-nitropyrimidine product (>95% regioselectivity). If a buyer were to substitute with a symmetric di-hydroxy baseline like 4,6-dihydroxy-5-nitropyrimidine (which converts to a 4,6-dichloro intermediate), the subsequent SNAr reaction typically yields a 20-30% statistical mixture of mono- and bis-substituted impurities, requiring complex chromatographic separation [1].

Evidence DimensionRegioselectivity in SNAr amination
Target Compound Data>95% single-target regioselectivity
Comparator Or Baseline4,6-dihydroxy-5-nitropyrimidine (20-30% bis-substituted/regioisomer impurity generation)
Quantified DifferenceElimination of 20-30% off-target impurity formation
ConditionsSNAr with primary/secondary amines in standard solvents (e.g., dioxane, DMF)

Absolute regiocontrol eliminates the need for costly downstream purification, directly improving the overall yield of the API intermediate.

TP Inhibition Selectivity
Cross-study comparable
Competitive inhibitor of human thymidine phosphorylase. Comparator Ki: 5-bromouracil 0.15 mM; dihydroxy analog ~0.1 mM
Supports TP inhibition assay context
Exact Ki not reported for target; cross-study inference
UGT Inhibition Profile
Cross-study comparable
Selective inhibitor of 4-nitrophenol glucuronidation. Dihydroxy analog: apparent Ki 0.11 mM (mixed-type), 0.2 mM (competitive vs UDPGA)
Reported UGT inhibition context
Data from rat liver microsomes; target Ki not directly quantified
Solubility & LogP
Class-level inference
Aqueous solubility 5.06 mg/mL (0.0358 mol/L); consensus Log Po/w -0.27; m.p. >300°C
Supports preformulation solubility assessment
Computed values; experimental confirmation advised

Synthesis of NO-Independent sGC Stimulators

4-Hydroxy-5-nitropyrimidine is a primary starting material for the synthesis of soluble guanylate cyclase (sGC) stimulators used in treating pulmonary hypertension and cardiovascular diseases. Its efficient conversion to 4-chloro-5-nitropyrimidine, followed by amination and reduction, provides the critical 4,5-diaminopyrimidine core required for these advanced therapeutics [1].

Development of Purine Isosteres and Bicyclic Kinase Inhibitors

The compound's predictable regiochemistry during SNAr makes it an ideal precursor for constructing substituted purine analogs and pyrazolo-pyrimidine scaffolds. These bicyclic systems are fundamental in the development of targeted kinase inhibitors for oncology, where precise substitution patterns dictate binding affinity [2].

Scalable API Intermediate Manufacturing

Because of its exceptional shelf stability and resistance to hydrolysis compared to halogenated analogs, 4-hydroxy-5-nitropyrimidine is highly favored in bulk pharmaceutical manufacturing. It allows facilities to safely stockpile the precursor and perform in situ activation only when the downstream amine is ready for coupling, streamlining the supply chain [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Nucleoside analog synthesis
Regioselective monofunctional reactivity
Stepwise substitution yield and purity
TP enzyme activity probing
Competitive inhibition profile
TP inhibition assay with isoform selectivity
UGT inhibition & DDI studies
UGT isoform selectivity and potency
Glucuronidation inhibition in microsomal assay
Preformulation characterization
Aqueous solubility and lipophilicity balance
Thermal stability and dissolution profile

XLogP3

-0.7

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